molecular formula C14H16N2 B12648379 4-((2-Aminophenyl)methyl)-o-toluidine CAS No. 68434-45-7

4-((2-Aminophenyl)methyl)-o-toluidine

Cat. No.: B12648379
CAS No.: 68434-45-7
M. Wt: 212.29 g/mol
InChI Key: IJCUKGXISKDWIV-UHFFFAOYSA-N
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Description

4-((2-Aminophenyl)methyl)-o-toluidine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group attached to a benzene ring, which is further substituted with a methyl group and another amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Aminophenyl)methyl)-o-toluidine typically involves the reaction of 2-aminobenzylamine with o-toluidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-((2-Aminophenyl)methyl)-o-toluidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

4-((2-Aminophenyl)methyl)-o-toluidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-Aminophenyl)methyl)-o-toluidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Aminophenyl)methyl)-o-anisidine
  • 4-((2-Aminophenyl)methyl)-o-chloroaniline
  • 4-((2-Aminophenyl)methyl)-o-bromoaniline

Uniqueness

4-((2-Aminophenyl)methyl)-o-toluidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications in research and industry.

Properties

CAS No.

68434-45-7

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

4-[(2-aminophenyl)methyl]-2-methylaniline

InChI

InChI=1S/C14H16N2/c1-10-8-11(6-7-13(10)15)9-12-4-2-3-5-14(12)16/h2-8H,9,15-16H2,1H3

InChI Key

IJCUKGXISKDWIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC2=CC=CC=C2N)N

Origin of Product

United States

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